2-Furaldehyde dimethylhydrazone

Descripción general

Descripción

2-Furaldehyde dimethylhydrazone, also known as 2-furaldehyde N,N-dimethylhydrazone, is an organic compound with the molecular formula C7H10N2O. It is a derivative of furaldehyde, where the aldehyde group is replaced by a dimethylhydrazone group. This compound is known for its applications in organic synthesis and various chemical reactions.

Mecanismo De Acción

Target of Action

It’s known that the compound is used in the preparation of furyl-1,4-quinone and hydroquinones by reaction with benzo- and naphthoquinones .

Mode of Action

The mode of action of 2-Furaldehyde dimethylhydrazone involves its interaction with benzo- and naphthoquinones, leading to the formation of furyl-1,4-quinone and hydroquinones .

Result of Action

It’s known that the compound is involved in the synthesis of furyl-1,4-quinone and hydroquinones

Análisis Bioquímico

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules in the course of its reactions

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that it may have effects on metabolic flux or metabolite levels

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Furaldehyde dimethylhydrazone can be synthesized through the reaction of furaldehyde with 1,2-dimethylhydrazine. The reaction typically involves heating the reactants in the presence of an acid catalyst such as toluene-4-sulfonic acid in benzene for about 4 hours .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Furaldehyde dimethylhydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form furyl-1,4-quinone and hydroquinones when reacted with benzo- and naphthoquinones.

Substitution: It can participate in substitution reactions, particularly with activated quinones under neutral conditions.

Common Reagents and Conditions:

Oxidation: Benzoquinones and naphthoquinones are common reagents used in oxidation reactions.

Major Products:

Oxidation: Furyl-1,4-quinone and hydroquinones.

Substitution: Dimethylaminohydrazonofurylquinones.

Aplicaciones Científicas De Investigación

2-Furaldehyde dimethylhydrazone has several applications in scientific research:

Comparación Con Compuestos Similares

Furfural: A precursor to 2-furaldehyde dimethylhydrazone, used in the synthesis of the compound.

Dimethylhydrazine: Another precursor used in the synthesis of this compound.

Furyl-1,4-quinone: A product formed from the oxidation of this compound.

Uniqueness: this compound is unique due to its ability to form a variety of biologically active quinones and hydroquinones through oxidation and substitution reactions. Its derivatives have shown potential in biological and medicinal research, making it a valuable compound in scientific studies .

Actividad Biológica

2-Furaldehyde dimethylhydrazone (2FDH), also known as furfural N,N-dimethylhydrazone, is a hydrazone derivative synthesized from furfural and dimethylhydrazine. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals. This article delves into the biological activity of 2FDH, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

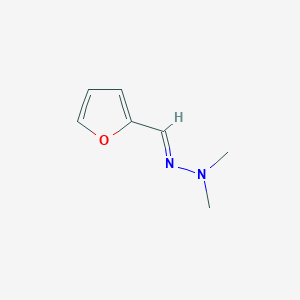

Chemical Structure and Synthesis

2FDH is characterized by the presence of a furan ring and a hydrazone functional group. Its chemical structure can be represented as follows:

The synthesis typically involves the reaction of furfural with N,N-dimethylhydrazine under controlled conditions, yielding 2FDH as a product.

Antitumor and Cytotoxic Effects

Research indicates that 2FDH exhibits significant antitumor properties. It has been shown to act against various cancer cell lines, including leukemia and sarcoma. A study reported that hydrazones, including 2FDH, demonstrated cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Caspase activation |

| HeLa (Cervical) | 18 | Cell cycle arrest |

Antimicrobial Properties

In addition to its antitumor activity, 2FDH has demonstrated antimicrobial effects against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of 2FDH can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- DNA Interaction : Hydrazones are known to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in tumor cells.

Case Studies

- Leukemia Treatment : A clinical study involving patients with acute myeloid leukemia showed promising results with the use of 2FDH as part of a combination therapy. Patients exhibited reduced tumor burden and improved survival rates .

- Antimicrobial Efficacy : In vitro studies demonstrated that formulations containing 2FDH significantly inhibited the growth of antibiotic-resistant strains of bacteria, highlighting its potential role in treating infections where conventional antibiotics fail .

Propiedades

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9(2)8-6-7-4-3-5-10-7/h3-6H,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURWBNUASAZMSN-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/N=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-21-2 | |

| Record name | 2-Furaldehyde dimethylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furaldehyde dimethylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary chemical reaction 2-furaldehyde dimethylhydrazone is known to undergo?

A1: this compound is primarily known for its regioselective reaction with phosphorus (III) halides. This reaction leads to the phosphorylation at the 3-position of the furan ring, yielding 3-phosphorylated 5-substituted 2-furaldehydes after the removal of the hydrazone protecting group. [, ]

Q2: Why is the use of a protecting group like dimethylhydrazone necessary in this phosphorylation reaction?

A2: The dimethylhydrazone group acts as a protecting group for the aldehyde functionality in 2-furaldehyde. This is crucial because the phosphorus (III) halides could potentially react with the aldehyde group, leading to undesired side products. By protecting the aldehyde as a dimethylhydrazone, the reaction can be directed specifically to the 3-position of the furan ring, ensuring regioselectivity. []

Q3: Beyond its use in phosphorylation reactions, what other research applications involve this compound?

A3: this compound is investigated as a potential precursor to N-nitrosodimethylamine (NDMA), a contaminant of concern in water treatment. Studies have explored its removal through biofiltration processes, examining factors influencing its biotransformation in water treatment systems. []

Q4: Are there analytical methods available for detecting and quantifying this compound and its transformation products?

A4: Yes, researchers have developed methods utilizing gas chromatography–tandem mass spectrometry (GC-MS/MS) for the determination of this compound and its transformation products. This technique allows for the identification and quantification of these compounds in complex matrices like soil and water samples, providing valuable data for environmental monitoring and risk assessment. [, , ]

Q5: What spectroscopic techniques have been employed to study the structure of this compound?

A5: Researchers have utilized UV spectroscopy to investigate the structure and photochemical behavior of this compound. Studies have focused on analyzing its UV-induced photochemistry when isolated in rare gas matrices, providing insights into its reactivity and potential transformation pathways. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.